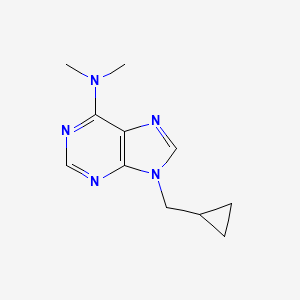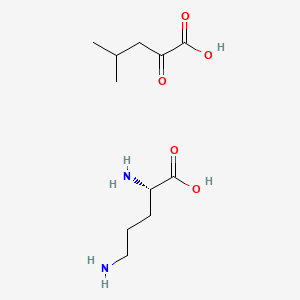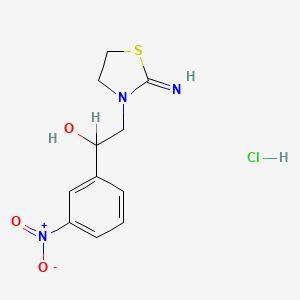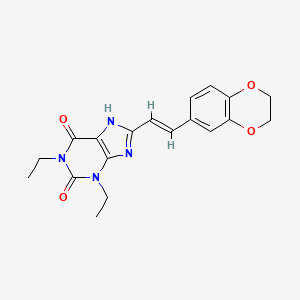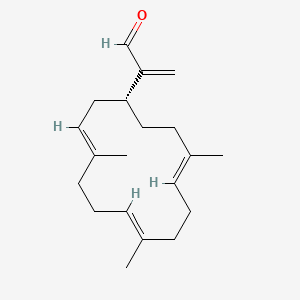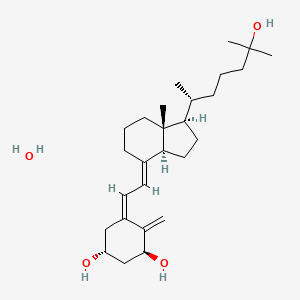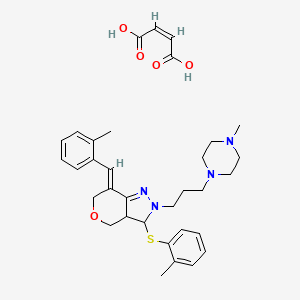
Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide is a complex organic compound that features a combination of nitrophenyl and quinolinylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide typically involves multi-step organic reactions. The process may start with the preparation of the 4-nitrophenyl ethanone derivative, followed by the introduction of the 2-quinolinylthio group. The final step involves the formation of the monohydrobromide salt. Common reagents used in these reactions include bromine, quinoline derivatives, and nitrobenzene derivatives. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The quinolinylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of quinoline-based compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and quinolinylthio groups may play a role in binding to these targets, leading to specific biological effects. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide can be compared to other compounds with similar structures, such as:
- 1-(4-nitrophenyl)-2-(2-quinolinylthio)ethanone
- 1-(4-nitrophenyl)-2-(2-quinolinylthio)ethanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
134826-63-4 |
|---|---|
Molecular Formula |
C17H13BrN2O3S |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-quinolin-2-ylsulfanylethanone;hydrobromide |
InChI |
InChI=1S/C17H12N2O3S.BrH/c20-16(13-5-8-14(9-6-13)19(21)22)11-23-17-10-7-12-3-1-2-4-15(12)18-17;/h1-10H,11H2;1H |
InChI Key |
VJDMCRQDYCTCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


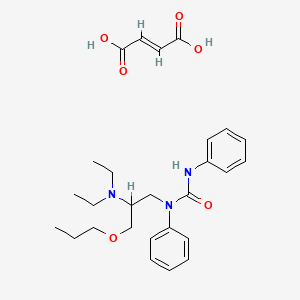
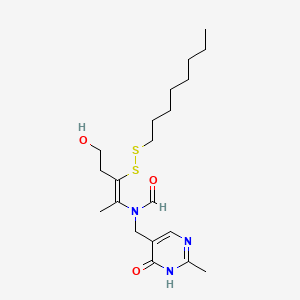
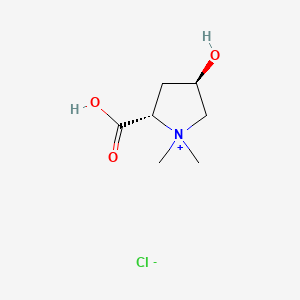

![3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12725722.png)
